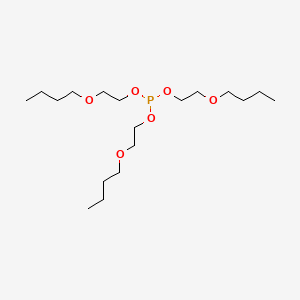

Tris(2-butoxyethyl) phosphite

Description

Contextualizing Phosphite (B83602) Esters within Organophosphorus Chemistry

Organophosphorus chemistry is the study of organic compounds containing phosphorus. wikipedia.org Phosphite esters, with the general formula P(OR)₃, are a key class of compounds within this field, characterized by a phosphorus atom in the +3 oxidation state. wikipedia.orgwikipedia.org They are typically synthesized by the alcoholysis of phosphorus trichloride (B1173362), often in the presence of a base to neutralize the HCl byproduct. wikipedia.orgwikipedia.org

The chemistry of phosphite esters is dominated by the nucleophilic character of the phosphorus atom. This reactivity allows them to participate in a variety of important organic reactions. Two of the most notable are the Michaelis-Arbuzov reaction and the Perkow reaction. wikipedia.orgchemeurope.com

Michaelis-Arbuzov Reaction: This reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate, a pentavalent phosphorus species. wikipedia.orgchemeurope.comucla.edu The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then dealkylates to the final product. wikipedia.orgorganic-chemistry.org This reaction is a fundamental method for forming carbon-phosphorus bonds. jk-sci.com

Perkow Reaction: A competing reaction to the Michaelis-Arbuzov reaction, the Perkow reaction occurs when a trialkyl phosphite reacts with a haloketone. wikipedia.org Instead of the expected phosphonate, the product is a dialkyl vinyl phosphate (B84403). wikipedia.org The mechanism involves the initial nucleophilic attack of the phosphite on the carbonyl carbon. wikipedia.org

Phosphite esters also serve as ligands in homogeneous catalysis due to their nature as Lewis bases. wikipedia.org They can form coordination complexes with various metal ions, and their electronic and steric properties can be tuned by changing the organic substituents. wikipedia.org Furthermore, their ability to be oxidized to phosphate esters is the basis for their use as antioxidants and stabilizers in polymers. wikipedia.orgchemeurope.com

Distinctive Academic Research Significance of Tris(2-butoxyethyl) Phosphite

Direct academic research focusing solely on this compound is limited. However, its significance can be inferred from the established roles of phosphite esters and the research surrounding its phosphate counterpart, Tris(2-butoxyethyl) phosphate (TBEP).

Inferred Research Significance from General Phosphite Chemistry:

Antioxidant Properties: Phosphite esters are widely recognized as effective secondary antioxidants in polymers. specialchem.comjiyichem.comchempoint.com They function by decomposing hydroperoxides, which are formed during the primary oxidation of the polymer, into non-radical, stable products, thereby preventing further degradation. chemeurope.comvinatiorganics.com This process involves the oxidation of the phosphite to a phosphate. wikipedia.orgchemeurope.com Given its structure, this compound would be expected to exhibit similar antioxidant capabilities, making it a potential stabilizer for various polymers. chempoint.com

Potential Ligand in Catalysis: Like other phosphite esters, this compound could potentially be used as a ligand in organometallic chemistry and homogeneous catalysis. wikipedia.org The butoxyethyl groups would influence the steric and electronic properties of the resulting metal complexes, potentially leading to unique catalytic activities.

Insights from Tris(2-butoxyethyl) Phosphate (TBEP) Research:

The phosphate analog, TBEP, is a well-studied compound used primarily as a flame retardant and plasticizer in a wide range of materials, including plastics, rubbers, and floor finishes. atamankimya.comsolubilityofthings.comatamanchemicals.com Research on TBEP often centers on its application as a multifunctional additive that enhances flexibility and reduces flammability in polymers. atamankimya.com It is also used as a leveling aid and defoamer in various formulations. atamankimya.comatamanchemicals.com While the phosphite and phosphate have different core chemistries, the shared butoxyethyl side chains suggest that this compound could be investigated as a precursor or a modifier in similar application areas. The presence of these side chains contributes to properties like good low-temperature flexibility. atamankimya.com

The synthesis of this compound itself has been a subject of study, with methods like the transesterification of a triaryl phosphite with 2-butoxyethanol (B58217) in the presence of a basic catalyst being developed. google.com

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 78-51-3 (for the phosphate analog) sigmaaldrich.com |

| Molecular Formula | C₁₈H₃₉O₇P chemsrc.com |

| Molecular Weight | 398.47 g/mol sigmaaldrich.com |

Table 2: Key Reactions of Phosphite Esters

| Reaction | Reactants | Products | Significance |

| Michaelis-Arbuzov | Trialkyl phosphite, Alkyl halide | Phosphonate, Alkyl halide | Forms C-P bonds wikipedia.orgchemeurope.com |

| Perkow | Trialkyl phosphite, Haloketone | Dialkyl vinyl phosphate, Alkyl halide | Side reaction to Michaelis-Arbuzov chemeurope.comwikipedia.org |

| Oxidation | Phosphite ester, Oxidizing agent | Phosphate ester | Basis for antioxidant activity wikipedia.orgchemeurope.com |

Properties

IUPAC Name |

tris(2-butoxyethyl) phosphite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39O6P/c1-4-7-10-19-13-16-22-25(23-17-14-20-11-8-5-2)24-18-15-21-12-9-6-3/h4-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRFGQHFJDWCFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOP(OCCOCCCC)OCCOCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042504 | |

| Record name | Tris(2-butoxyethyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2718-67-4 | |

| Record name | Tris(2-butoxyethyl) phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2718-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-butoxyethyl) phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC407906 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(2-butoxyethyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIS(2-BUTOXYETHYL) PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FU5D2RUBW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Structural Elucidation of Tris 2 Butoxyethyl Phosphite

Synthetic Pathways and Reaction Mechanisms

The preparation of Tris(2-butoxyethyl) phosphite (B83602) can be achieved through several synthetic routes, primarily involving esterification reactions. The choice of pathway often depends on factors such as desired purity, yield, and the management of reaction byproducts.

Esterification Reactions for Phosphite Synthesis

Esterification is the cornerstone of phosphite synthesis, involving the reaction of a phosphorus source with an alcohol.

A primary and widely employed method for synthesizing trialkyl phosphites is the reaction of phosphorus trichloride (B1173362) (PCl₃) with the corresponding alcohol. In the case of Tris(2-butoxyethyl) phosphite, this involves the reaction of PCl₃ with 2-butoxyethanol (B58217). This reaction is analogous to the synthesis of other trialkyl phosphites, such as Tris(2-ethylhexyl) phosphite, which is prepared by reacting PCl₃ with 2-ethylhexanol.

The reaction mechanism proceeds through the stepwise substitution of the chlorine atoms on the phosphorus trichloride with the alkoxy group from 2-butoxyethanol. A critical aspect of this synthesis is the management of the hydrogen chloride (HCl) gas that is evolved as a byproduct during each substitution step. To drive the reaction to completion and to prevent unwanted side reactions, the removal of HCl is essential. This is often achieved by conducting the reaction in the presence of a tertiary amine, such as diethylaniline or pyridine, which acts as an HCl scavenger, forming a filterable hydrochloride salt. orgsyn.org Alternatively, the HCl can be removed by sparging with an inert gas or by applying a vacuum.

A typical laboratory-scale procedure involves the dropwise addition of phosphorus trichloride to a solution of 2-butoxyethanol, often in a dry, inert solvent to control the reaction rate and temperature. orgsyn.org Maintaining a low temperature during the addition is crucial to control the exothermicity of the reaction.

Table 1: Key Parameters in the Synthesis of Trialkyl Phosphites from PCl₃

| Parameter | Importance | Typical Conditions |

| Molar Ratio | Ensures complete esterification and minimizes byproduct formation. | A stoichiometric ratio of 1:3 (PCl₃ to alcohol) is critical. |

| Temperature Control | Mitigates exothermic heat generation and prevents thermal decomposition. | Often conducted at low temperatures (e.g., 0-15°C) during reagent addition. |

| HCl Removal | Drives the reaction equilibrium towards the product and prevents side reactions. | Use of a tertiary amine base or application of vacuum. orgsyn.org |

| Anhydrous Conditions | Prevents hydrolysis of phosphorus trichloride and the phosphite product. | Use of dry reagents and an inert atmosphere (e.g., nitrogen). |

An alternative and effective method for the synthesis of this compound is through a transesterification reaction. This process involves reacting a triaryl phosphite, such as triphenyl phosphite or tricresyl phosphite, with a stoichiometric excess of 2-butoxyethanol. google.com The reaction is driven by the displacement of the aryl groups from the phosphite with the 2-butoxyethyl groups. google.com

A key advantage of this route is the nature of the byproduct. Instead of the corrosive HCl gas, the byproduct is a phenol (B47542), which can be removed from the reaction mixture by distillation, often under reduced pressure. google.com This method has been shown to produce this compound in high yield and purity. google.comgoogle.com For instance, one patented process describes achieving a yield of ninety-one percent. researchgate.net

Byproduct management is a critical consideration in phosphite synthesis. In the PCl₃ route, the generated HCl must be neutralized or removed to prevent cleavage of the resulting phosphite ester. researchgate.net In the transesterification route, the efficient removal of the phenol byproduct is necessary to drive the reaction to completion. google.com

Reaction of Phosphorus Trichloride with 2-Butoxyethanol (Analogous to Tris(2-ethylhexyl) phosphite synthesis)

Catalysis in Phosphite Synthesis

Catalysis plays a pivotal role in enhancing the rate and efficiency of phosphite synthesis. In the transesterification synthesis of this compound, basic catalysts are employed to increase the reaction rate and reduce the formation of impurities. google.com Suitable catalysts for this process include alkali metals, alkali metal hydrides, and alkali metal sulfides. google.com Sodium hydride is a specifically mentioned effective catalyst for this transformation. google.com The catalyst is typically used in catalytic amounts, for example, between 0.05 and 5.0 percent by weight of the triaryl phosphite. researchgate.net

More broadly, in the field of phosphite synthesis, other catalytic systems have been developed. For example, environmentally benign Zn(II) catalysts have been shown to be highly efficient for the synthesis of phosphite diesters. oxinst.com

Reaction Condition Optimization for High Purity and Yield

To obtain this compound with high purity and in high yield, careful optimization of reaction conditions is necessary.

For the transesterification reaction, a molar ratio of at least three moles of 2-butoxyethanol to one mole of the triaryl phosphite is required. google.com The reaction temperature can range from approximately 60 to 180 degrees Celsius. google.com The continuous removal of the phenol byproduct, for instance by distillation under subatmospheric pressure, helps to drive the reaction towards the desired product. google.comresearchgate.net Following the reaction, the excess 2-butoxyethanol and any remaining phenol are separated, typically by distillation, to yield the substantially pure this compound. google.com One documented example reports the production of this compound with a purity greater than ninety-five percent. google.com

For the synthesis from PCl₃, maintaining a stoichiometric ratio and controlling the temperature are key to maximizing yield and purity. Post-reaction, purification is typically achieved by distillation under reduced pressure to isolate the product from any remaining starting materials or byproducts.

Advanced Spectroscopic Characterization Techniques

The structural elucidation of this compound relies on a combination of advanced spectroscopic techniques. It is crucial to distinguish the spectroscopic data of the phosphite from its oxidized counterpart, Tris(2-butoxyethyl) phosphate (B84403), as they have distinct spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing phosphite esters.

³¹P NMR: This is the most definitive technique for identifying phosphites. Trialkyl phosphites typically exhibit a single resonance in the ³¹P NMR spectrum at a chemical shift of around +125 to +140 ppm. This is in stark contrast to the corresponding phosphate esters, which resonate near 0 ppm. mdpi.com Therefore, a ³¹P NMR spectrum showing a signal in this downfield region would confirm the presence of the phosphite structure for this compound.

¹H NMR: The ¹H NMR spectrum would show characteristic signals for the protons in the 2-butoxyethyl groups. The chemical shifts and splitting patterns of the methylene (B1212753) groups adjacent to the oxygen atoms and the butyl chain would be consistent with the expected structure.

¹³C NMR: Similar to ¹H NMR, the ¹³C NMR spectrum would provide evidence for the carbon framework of the molecule, with distinct signals for each carbon environment in the 2-butoxyethyl chains.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound.

In Electron Ionization Mass Spectrometry (EI-MS), trialkyl phosphites may not always show a strong molecular ion peak. researchgate.net However, the fragmentation patterns are characteristic and typically involve the loss of the alkyl chains. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.

Infrared (IR) Spectroscopy is useful for identifying the functional groups present in the molecule.

The IR spectrum of this compound would be characterized by strong P–O–C stretching vibrations, typically in the range of 950–1050 cm⁻¹. A key distinguishing feature from the corresponding phosphate would be the absence of a strong P=O stretching band, which appears in phosphates.

Table 2: Spectroscopic Data for Analogous Trialkyl Phosphites

| Technique | Analogous Compound | Characteristic Data | Reference |

| ³¹P NMR | Tris(2-ethylhexyl) phosphite | Single resonance near δ 125–130 ppm | |

| Mass Spectrometry (EI-MS) | Tris(2-ethylhexyl) phosphite | Molecular ion [M]⁺ at m/z 418.6 with fragmentation from alkyl chain loss | |

| FT-IR | Tris(2-ethylhexyl) phosphite | P–O–C stretch at 950–1050 cm⁻¹; absence of P=O stretch |

This table provides expected ranges and patterns for the spectroscopic analysis of this compound based on a structurally similar compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR) for Phosphorus Nuclei and Ligand Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. Specifically, ³¹P NMR provides direct information about the phosphorus nucleus, while ¹H and ¹³C NMR confirm the structure of the organic ligands.

³¹P NMR: The ³¹P nucleus is a spin-1/2 nucleus with high natural abundance, making ³¹P NMR a highly effective technique for analyzing phosphorus-containing compounds. mdpi.com The chemical shift of the phosphorus atom is highly sensitive to its oxidation state and bonding environment. For phosphite esters, where phosphorus is in the +3 oxidation state, the ³¹P NMR signal appears in a distinct downfield region compared to phosphate esters (oxidation state +5). While specific data for this compound is not widely published, analogous trialkyl phosphites like Tris(2-ethylhexyl) phosphite show a characteristic single resonance in the range of δ 125–130 ppm. This is in sharp contrast to the corresponding phosphate esters, such as Tris(2-butoxyethyl) phosphate (TBEP), which resonate far upfield, with reported chemical shifts around δ -4.05 ppm. scielo.br This significant difference in chemical shift allows for unambiguous confirmation of the phosphite structure and can be used to monitor for any oxidation to the phosphate form.

¹H and ¹³C NMR: These techniques are used to analyze the butoxyethyl ligands. The ¹H NMR spectrum would be expected to show characteristic signals for the methylene (CH₂) and methyl (CH₃) groups of the butoxyethyl chains. Similarly, the ¹³C NMR spectrum would display distinct resonances for each unique carbon atom within the ligand structure.

| Nucleus | Expected Chemical Shift (δ) / Pattern | Information Provided |

| ³¹P | ~125-140 ppm (single peak) | Confirms P(III) oxidation state, characteristic of a phosphite. Distinguishes from phosphate (~0 ppm). |

| ¹H | 0.8-1.0 ppm (triplet, CH₃), 1.3-1.7 ppm (multiplets, CH₂), 3.4-3.7 ppm (multiplets, O-CH₂), 3.9-4.2 ppm (multiplet, P-O-CH₂) | Confirms the presence and structure of the 2-butoxyethyl ligands. |

| ¹³C | ~14 ppm (CH₃), ~19, 32 ppm (CH₂), ~68-71 ppm (O-CH₂) | Provides a map of the carbon skeleton of the ligands. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of this compound, IR spectroscopy can confirm the presence of the key structural components and, crucially, differentiate it from its phosphate analog. researchgate.net

The IR spectrum of this compound is expected to be dominated by several characteristic absorption bands. These include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the alkyl chains of the butoxyethyl groups.

C-O Stretching: Strong bands associated with the ether linkage (C-O-C) and the phosphite ester linkage (P-O-C). The P-O-C stretch for similar phosphite esters is typically observed in the 950–1050 cm⁻¹ region.

C-H Bending: Vibrations for the methylene groups appear in the 1450-1470 cm⁻¹ region.

A critical diagnostic feature in the IR spectrum is the absence of a strong absorption band in the 1250-1300 cm⁻¹ range. This region is where the P=O (phosphoryl) group of a phosphate ester would exhibit a very strong characteristic stretch. The lack of this band is definitive evidence that the compound is a phosphite and not a phosphate.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 2850-3000 | Stretching | C-H (Alkyl) | Confirms the presence of the butoxyethyl hydrocarbon chains. |

| 1450-1470 | Bending | C-H (Methylene) | Further evidence of the alkyl ligand structure. |

| 1050-1150 | Stretching | C-O-C (Ether) | Indicates the ether linkage within the butoxyethyl group. |

| 950-1050 | Stretching | P-O-C | Characteristic of the phosphite ester functional group. |

| Absent ~1250-1300 | Stretching | P=O | The absence of this band confirms the compound is a phosphite, not a phosphate. researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₈H₃₉O₆P), the exact molecular mass is 382.2590 g/mol .

In a typical mass spectrometry experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be expected to be detected as a protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 383.2663.

Analysis by tandem mass spectrometry (MS/MS) would provide information about the compound's structure through controlled fragmentation. While specific fragmentation data for this compound is scarce, the fragmentation patterns can be predicted based on its structure and data from analogous compounds. The fragmentation would likely proceed through the cleavage of the ester and ether bonds, leading to the sequential loss of the butoxyethyl groups.

The fragmentation of the corresponding phosphate, Tris(2-butoxyethyl) phosphate (TBEP), has been studied and shows characteristic fragments that would differ from the phosphite. For example, TBEP [M+H]⁺ (m/z 399) is known to produce fragments corresponding to the loss of butene and butoxyethanol moieties. researchgate.net The analysis of this compound would be expected to show a distinct fragmentation pathway due to the different electronic structure of the P(III) center compared to the P(V) center in the phosphate.

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₁₈H₄₀O₆P]⁺ | 383.2663 | Protonated molecular ion |

| [M-C₄H₈+H]⁺ | [C₁₄H₃₂O₆P]⁺ | 327.1880 | Loss of a butene molecule from one side chain |

| [M-C₆H₁₂O+H]⁺ | [C₁₂H₂₈O₅P]⁺ | 283.1670 | Loss of a butoxyethene molecule |

| [M-C₆H₁₃O₂]⁺ | [C₁₂H₂₆O₄P]⁺ | 265.1563 | Loss of a butoxyethoxy radical |

Chemical Reactivity and Mechanistic Investigations of Tris 2 Butoxyethyl Phosphite

Hydrolysis Kinetics and Reaction Mechanisms

The hydrolytic stability of Tris(2-butoxyethyl) phosphite (B83602) is a critical factor in its application and environmental fate. The cleavage of its P-O bonds is influenced by environmental conditions and the molecule's intrinsic structure.

Influence of pH and Aqueous Environment on Hydrolytic Stability

Identification and Characterization of Hydrolysis Products

The hydrolysis of a phosphite triester involves the cleavage of the ester bonds (P-O-C). For Tris(2-butoxyethyl) phosphite, this process is expected to yield 2-butoxyethanol (B58217) and phosphorous acid as the final products. This aligns with the general mechanism of phosphite hydrolysis, which proceeds through the sequential cleavage of the three ester linkages. researchgate.net

The identification of these products is typically achieved through analytical techniques such as gas chromatography (GC) coupled with mass spectrometry (MS). ecetoc.org Studies on other phosphite antioxidants confirm that hydrolysis leads to the formation of the corresponding alcohol or phenol (B47542) and phosphorous acid. researchgate.net

Mechanistic Pathways of P-O Bond Cleavage

The cleavage of the P-O bond in the hydrolysis of phosphite esters typically proceeds via a nucleophilic substitution reaction at the phosphorus atom. The reaction generally follows a bimolecular mechanism (AAc2), where a water molecule or hydroxide (B78521) ion acts as the nucleophile. nih.gov

The proposed mechanism involves:

Nucleophilic Attack: The nucleophile (e.g., OH⁻ in basic conditions) attacks the electrophilic phosphorus atom.

Formation of a Pentacoordinate Intermediate: This attack leads to the formation of a transient, high-energy pentacoordinate trigonal bipyramidal intermediate. beilstein-journals.org

Bond Cleavage: The intermediate then collapses, leading to the cleavage of a P-O ester bond and the departure of an alkoxide group (2-butoxyethanoxide).

Protonation: The alkoxide is subsequently protonated by water or a hydronium ion to form the alcohol, 2-butoxyethanol.

This process is repeated for the remaining two ester groups until the phosphite is fully hydrolyzed to phosphorous acid.

Role of Steric Hindrance and Electronic Effects on Hydrolysis Rate

The rate of hydrolysis of phosphites is governed by both the steric and electronic properties of the substituents attached to the phosphorus atom.

Steric Hindrance: The bulkiness of the alkyl or aryl groups can physically block the incoming nucleophile from reaching the phosphorus center. nih.gov Phosphites with large, bulky substituents, such as branched nonylphenyl groups, exhibit significantly greater hydrolytic stability than those with smaller, linear alkyl chains. smolecule.com The 2-butoxyethyl group of this compound is a relatively linear and flexible chain, which may offer less steric protection to the phosphorus atom compared to highly branched or aromatic structures, making it potentially more susceptible to hydrolysis. researchgate.net

Electronic Effects: The electronic nature of the substituents influences the electrophilicity of the phosphorus atom. Electron-withdrawing groups enhance the positive partial charge on the phosphorus, making it a more favorable target for nucleophiles and thus increasing the hydrolysis rate. Conversely, electron-donating groups reduce the electrophilicity and slow down hydrolysis. acs.org The ether oxygen in the 2-butoxyethyl group has an inductive electron-withdrawing effect, which could slightly increase the susceptibility of the phosphorus atom to nucleophilic attack.

| Factor | Influence on Hydrolysis Rate of this compound |

| Steric Hindrance | The linear 2-butoxyethyl groups offer moderate steric hindrance, suggesting a moderate hydrolysis rate compared to more hindered phosphites. |

| Electronic Effects | The ether linkage in the side chains has a weak electron-withdrawing effect, potentially increasing the phosphorus atom's susceptibility to nucleophilic attack. |

| pH | Hydrolysis is expected to be accelerated in both highly acidic and, particularly, in alkaline conditions. nih.gov |

Oxidation Pathways and Antioxidant Mechanisms

A primary function of this compound in industrial applications is its role as a secondary antioxidant, where it interrupts oxidative degradation cycles.

Reaction with Peroxides and Hydroperoxides: Formation of Phosphates

This compound acts as a hydroperoxide decomposer, a crucial function of secondary antioxidants. uvabsorber.commdpi.com During the autoxidation of organic materials, hydroperoxides (ROOH) are formed as key intermediates. These hydroperoxides can decompose, especially at elevated temperatures, to form highly reactive free radicals that propagate the degradation process.

Phosphite antioxidants interrupt this cycle by stoichiometrically reducing hydroperoxides to stable alcohols. smolecule.comrsc.org In this redox reaction, the phosphite itself is oxidized to the corresponding phosphate (B84403). mdpi.comresearchgate.net

The reaction for this compound is: P(OR)₃ + ROOH → OP(OR)₃ + ROH Where R = -CH₂CH₂O(CH₂)₃CH₃

This reaction converts the unstable hydroperoxide into a non-radical, stable alcohol, effectively removing it as a source of chain-propagating radicals. uvabsorber.com This mechanism is particularly effective during high-temperature processing of polymers, where thermal decomposition of hydroperoxides is a major degradation pathway. uvabsorber.com The resulting product, Tris(2-butoxyethyl) phosphate, is a more stable organophosphorus compound.

| Reactant | Product(s) | Role in Antioxidant Mechanism |

| This compound | Tris(2-butoxyethyl) phosphate | Acts as a reducing agent (peroxide decomposer); gets oxidized. |

| Hydroperoxide (ROOH) | Alcohol (ROH) | Unstable intermediate that is reduced to a stable, non-radical product. |

Radical Scavenging Mechanisms

This compound functions as an antioxidant and stabilizer in various materials. Its primary mechanism of action involves scavenging free radicals, which are highly reactive species that can initiate and propagate degradation processes in polymers and other organic materials. The effectiveness of this compound as a flame retardant is attributed to its ability to release phosphorus-based radicals that interfere with the combustion process, thereby reducing the spread of flames. ontosight.ai

The general mechanism for phosphite esters as radical scavengers proceeds through their oxidation to the corresponding phosphate esters. This process allows them to interrupt the chain reactions of oxidative degradation. They can interact with reactive oxygen species, stabilizing the material matrix by forming protective layers.

Influence of Oxidation on Compound Structure and Functionality

Oxidation is a key reaction for this compound, fundamentally altering its structure and function. The trivalent phosphorus (P(III)) in the phosphite is oxidized to a pentavalent state (P(V)), converting the compound into Tris(2-butoxyethyl) phosphate (TBEP).

This transformation is central to its role as a stabilizer, as the oxidation process consumes damaging radicals. However, this conversion also changes the primary function of the molecule. While the phosphite is valued as an antioxidant and thermal stabilizer, its oxidized form, TBEP, is primarily used as a flame retardant and plasticizer. atamankimya.com The antioxidant properties are compromised once the phosphite is converted to the phosphate. Partial oxidation of the compound can lead to the release of toxic phosphorus oxides. chemicalbook.com

Table 1: Functional Change upon Oxidation Use the interactive buttons to sort the data.

| Compound Name | Phosphorus Oxidation State | Primary Function |

| This compound | +3 | Antioxidant, Stabilizer |

| Tris(2-butoxyethyl) phosphate (TBEP) | +5 | Flame Retardant, Plasticizer |

Thermal Decomposition Mechanisms and Pyrolysis Behavior

When heated to decomposition, Tris(2-butoxyethyl) phosphate, the oxidized form of the target compound, emits toxic fumes of phosphorus oxides. nih.gov However, specific scientific literature detailing the temperature-dependent decomposition pathways and pyrolysis behavior solely for this compound was not available in the search results. The extensive research in this area focuses on its phosphate analogue, Tris(2-butoxyethyl) phosphate (TBEP), the study of which falls outside the strict scope of this article. researchgate.netfigshare.com

Detailed studies on the formation and distribution of phosphorus-containing species specifically from the thermochemical processing of this compound are not present in the available literature. Research has been conducted on its oxidized counterpart, TBEP, which shows that during pyrolysis, it can form various phosphorus species, including hydrogen phosphate and other organophosphates. researchgate.net

Scientific investigation into the direct interactions of this compound with biomass components during co-pyrolysis is not detailed in the provided search results. The available studies focus extensively on the co-pyrolysis of Tris(2-butoxyethyl) phosphate (TBEP) with biomass components like lignin (B12514952). researchgate.netfigshare.com In those studies, it was observed that P-containing radicals from TBEP react with aromatic rings produced during the pyrolysis of lignin to form stable phosphorus species in the resulting biochar. researchgate.netfigshare.com

Formation and Distribution of Phosphorus-Containing Species in Thermochemical Processes

Derivatization Reactions and Functional Group Transformations

While specific derivatization reactions for this compound are not detailed, general reactions for trialkyl phosphites can be considered as potential transformation pathways. One of the most fundamental reactions for phosphite esters is the Michaelis-Arbuzov reaction. This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. The phosphite acts as a nucleophile, attacking the alkyl halide to form a phosphonium (B103445) salt intermediate, which then undergoes dealkylation to yield a phosphonate. researchgate.net

Phosphites can also react with a variety of other electrophiles, allowing for the introduction of different functional groups. For instance, silylation is a common derivatization technique used for analytical purposes, and alkylation can also be performed. researchgate.net Furthermore, trialkyl phosphites can react with aldehydes and imines, which could serve as pathways for creating more complex molecules containing the butoxyethyl functional group.

Reactions with Alcohols and Amines to Form Other Phosphite Esters

The transesterification of phosphites, such as the reaction of triaryl phosphites with alcohols to produce trialkyl phosphites, is a known process. google.comgoogleapis.comgoogle.com These reactions are often catalyzed by a base. google.comgoogleapis.comgoogle.com The general mechanism involves the nucleophilic attack of an alcohol or amine on the phosphorus center of the phosphite, leading to the displacement of one of the 2-butoxyethanol groups. This process can be repeated to replace multiple alkoxy groups, depending on the reaction conditions and stoichiometry of the reactants. The synthesis of various phosphoramidates through the reaction of trialkyl phosphites with amines is also a well-established transformation, often mediated by reagents like iodine. researchgate.netresearchgate.net

For instance, the reaction of trialkyl phosphites with primary or secondary amines in the presence of a base and a halogenated solvent, known as the Atherton-Todd reaction, yields phosphoramidates. beilstein-journals.org It is reasonable to infer that this compound would follow these general reaction pathways, allowing for the synthesis of a diverse range of other phosphite esters and phosphoramidates.

Phosphite-Based Ligand Exchange Reactions

Phosphite esters are well-known for their ability to act as ligands in organometallic chemistry. Ligand exchange reactions, where one ligand is replaced by another at a metal center, are a fundamental class of reactions for these compounds. Although specific research on ligand exchange reactions involving this compound is scarce, the principles of coordination chemistry suggest its potential to participate in such transformations.

Associative ligand substitution is a common mechanism for complexes with 16 or fewer total electrons, where the incoming ligand attacks the metal center before the leaving group departs. rsc.org Phosphite ligands, being less electron-donating than phosphines, have been extensively used in various catalytic reactions, including asymmetric hydrogenations and palladium-catalyzed allylic substitutions. acs.org In these catalytic cycles, the exchange of phosphite ligands is a crucial step.

Simple metathetical replacement reactions have been used to synthesize triaryl phosphite complexes from their triphenylphosphine (B44618) analogues. rsc.org It is plausible that this compound could similarly displace other ligands from a metal complex, or be displaced by stronger donor ligands. The efficiency and kinetics of such a ligand exchange would be influenced by the steric and electronic properties of the butoxyethyl group.

Coordination Chemistry and Metal Ion Interactions

Complexation Behavior with Transition Metal Ions

This compound, as a trivalent phosphorus compound, is expected to form coordination complexes with a variety of transition metal ions. The phosphorus atom possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. libretexts.orglibretexts.org The nature of the resulting complex will depend on the metal ion, its oxidation state, and the reaction conditions.

While specific studies detailing the complexation of this compound are limited, the coordination chemistry of phosphite ligands, in general, is well-documented. acs.org Phosphites are known to form stable complexes with transition metals such as ruthenium, osmium, platinum, and others. rsc.org These complexes are often utilized as catalysts in a range of organic transformations. acs.org

The butoxyethyl groups of this compound would influence the steric and electronic properties of the ligand, which in turn would affect the stability and reactivity of its metal complexes. The ether linkages within the butoxyethyl chains could potentially offer secondary coordination sites, leading to chelation, although this is less common for simple phosphite esters. The ability of the phosphate analog, TBEP, to form stable complexes with metal ions has been noted to influence reaction kinetics. scbt.com

Environmental Fate and Transport

It is important to note that the monitoring data presented in the following sections are primarily for the phosphate analog of the target compound, Tris(2-butoxyethyl) phosphate (TBEP), as explicitly stated in the available scientific literature. ecetoc.orgrsc.orgamazonaws.comresearchgate.netresearchgate.net

Presence and Concentration Levels in Surface Water, Sediments, and Air

Monitoring studies have detected TBEP in various environmental compartments. In surface waters, concentrations can vary significantly depending on the location and proximity to sources such as municipal wastewater discharges.

| Environmental Compartment | Location | Concentration Range |

| Surface Water | Oder River, Germany | Mean: 2955 ng/L in municipal wastewater effluents. rsc.orgresearchgate.net |

| German Surface Waters | Not specified, but identified as an important contaminant. nih.gov | |

| Groundwater | Oderbruch Aquifer, Germany | Detected in groundwater influenced by bank filtration and rainwater infiltration. rsc.orgresearchgate.net |

| Rainwater | Germany | Detected, suggesting atmospheric transport. rsc.orgresearchgate.net |

| Indoor Air | USA Office Buildings | Mean concentration of 15 ng/m³ in dust. ecetoc.org |

| Outdoor Air | Not specified | Detected in some studies. researchgate.net |

This table presents data for Tris(2-butoxyethyl) phosphate (TBEP).

Transport and Distribution Modeling between Environmental Media

The transport and distribution of TBEP in the environment are governed by its physicochemical properties. epa.gov Its relatively low vapor pressure and high soil sorption coefficient suggest that in the environment, TBEP will be predominantly found in water and sediment. ecetoc.org

Environmental fate and transport models are used to predict the movement and distribution of chemicals. epa.govwiley.com For TBEP, atmospheric transport has been identified as a potential pathway for its distribution to remote areas, with the compound being detected in rainwater. rsc.orgresearchgate.net Riverine transport is another significant pathway, carrying the substance from sources like wastewater treatment plant effluents into larger water bodies. researchgate.net The partitioning of TBEP between water, sediment, and biota is a key aspect of its environmental distribution.

Elimination Efficiencies in Wastewater Treatment Processes

The elimination rates for TBEP in WWTPs are generally high, though they can vary depending on the treatment process.

| Wastewater Treatment Plant (WWTP) Type | Location | Influent Concentration Range (TBEP) | Effluent Concentration Range (TBEP) | Elimination Rate (%) |

| STP A | Ruhr/Rhine area, Germany | 2400–6100 ng/L | 290–790 ng/L | 82-93% |

| STP B | Ruhr/Rhine area, Germany | Not specified | Not specified | 57-86% |

| Anoxic–Oxic (AO) Process | China | Not specified | Not specified | 85.1% |

| University of Capetown (UCT) Process | China | Not specified | Not specified | 88.4% |

| Osaka, Japan | Japan | Not specified | Not specified | 81% |

Advanced Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound and its transformation products in various matrices require sophisticated analytical techniques capable of high sensitivity and selectivity. Research has led to the development and refinement of several advanced methodologies to trace the compound and understand its chemical behavior.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound, often referred to as Tris(2-butoxyethyl) phosphate (TBEP) in environmental literature, and its volatile degradation products. ecetoc.orgmdpi.com The method's effectiveness stems from its ability to separate volatile and semi-volatile compounds and provide structural identification through mass spectra. sci-hub.st GC-MS is frequently employed for analyzing samples from diverse environmental compartments, including air, water, and biological tissues. ecetoc.orgnih.gov

Research findings indicate that sample preparation is a critical step for accurate GC-MS analysis. Techniques such as liquid-liquid extraction (LLE) with solvents like dichloromethane (B109758) or acetone/hexane, and solid-phase extraction (SPE) with resins like Amberlite XAD-2 are commonly used to isolate and concentrate the analyte from aqueous samples. ecetoc.orgnih.gov For solid samples and biological tissues, microwave-assisted extraction (MAE) and gel permeation chromatography (GPC) are utilized for cleanup to remove interfering lipids. nih.gov In air analysis, TBEP is often found associated with particulates, which are collected on filters and then analyzed by GC-MS following thermal desorption or solvent extraction. ecetoc.org

GC-MS has been successfully used to identify volatile products resulting from the degradation or manufacturing process of materials containing this compound. For instance, analysis of plastic packaging has identified degradation products of similar phosphite antioxidants, such as 2,4-di-tert-butyl-phenol. researchgate.netchromatographyonline.comresearchgate.net The typical analytical procedure involves using a nitrogen/phosphorus-selective detector or a mass spectrometer, with detection limits reported to be around 1 ng. ecetoc.org A novel method using LLE and GC-MS was developed for the rapid monitoring of organophosphate flame retardants (OPFRs), including TBEP, in the context of biodegradation assessment. nih.gov

Table 1: GC-MS Methodologies for this compound Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Instrumentation | Gas chromatography coupled with mass spectrometry (GC-MS), often with a nitrogen/phosphorus-selective detector. | ecetoc.orgmdpi.com |

| Sample Matrices | Air (particulates), water, sewage effluent, sediment, biological tissues (adipose), polymers. | ecetoc.orgnih.govdiva-portal.org |

| Extraction (Water) | Liquid-liquid extraction (dichloromethane), Solid-phase extraction (Amberlite XAD-2 resin). | ecetoc.orgnih.gov |

| Extraction (Solids/Biota) | Microwave-assisted extraction (MAE), Gel permeation chromatography (GPC) for lipid removal. | nih.gov |

| Extraction (Air) | Collection on filters, followed by thermal desorption or solvent extraction (toluene). | ecetoc.org |

| Identified Products | This compound (as TBEP), 2-butoxyethanol, phosphoric acid, tributylphosphate (as impurity). | ecetoc.org |

| Detection Limit | Approximately 1 ng using MS or a nitrogen/phosphorus-selective detector. | ecetoc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Metabolites and Environmental Samples

For the analysis of more polar metabolites of this compound and its detection in complex environmental samples like wastewater, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govlawdata.com.tw Its high sensitivity and specificity allow for the quantification of trace levels of the parent compound and its degradation products that are not amenable to GC-MS without derivatization. chromatographyonline.comthermofisher.com

LC-MS/MS methods have been developed and validated for monitoring biomarkers of exposure to TBEP in wastewater and urine. nih.govnih.gov These studies have identified several key polar metabolites. In human toxicokinetic studies following oral administration, metabolites such as bis(2-butoxyethyl) phosphate (BBOEP), bis(2-butoxyethyl)-(2-hydroxyethyl) phosphate (BBOEHEP), and a hydroxylated derivative (OH-TBOEP) were quantified in urine. nih.govresearchgate.net The analysis typically involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by LC-MS/MS analysis, often using electrospray ionization (ESI). nih.gov

The choice of ionization source can be critical. While ESI is common, some studies have shown that atmospheric pressure chemical ionization (APCI) can offer better sensitivity and reduced matrix effects for certain organophosphorus flame retardants. researchgate.net A comparison of different mass spectrometry methods found that LC-APCI-MS/MS provided the lowest limits of quantification for most PFRs analyzed, with a limit of 36 pg for TBEP. researchgate.net Hydrophilic interaction liquid chromatography (HILIC) is another advanced separation technique coupled with MS that is effective for separating highly polar and ionic analytes, which are characteristic of many organophosphate degradation products. chromatographyonline.comhplc.eu

Table 2: LC-MS/MS Analysis of this compound and its Polar Metabolites

| Parameter | Description | Source(s) |

|---|---|---|

| Instrumentation | Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). | nih.gov |

| Ionization Sources | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). | nih.govresearchgate.net |

| Sample Matrices | Wastewater, urine, herring gull eggs, biological samples. | nih.govnih.govatamankimya.com |

| Key Polar Metabolites | bis(2-butoxyethyl) phosphate (BBOEP), bis(2-butoxyethyl)-(2-hydroxyethyl) phosphate (BBOEHEP), tris(2-(3-hydroxy)butoxyethyl) phosphate (OH-TBOEP). | nih.govresearchgate.net |

| Sample Preparation | Solid-phase extraction (SPE). | nih.gov |

| Method Detection Limits | Reported as low as 1.6 to 19 ng/L in wastewater for various PFR biomarkers. | nih.gov |

| Chromatographic Modes | Reversed-phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC). | chromatographyonline.comnih.gov |

Hyphenated Techniques (e.g., TG-FTIR-MS, LC-APPI-MS) for Degradation Product Analysis

To investigate the thermal degradation pathways and identify a wide range of degradation products of this compound, advanced hyphenated techniques are employed. These methods combine separation or thermal analysis with multiple spectroscopic detectors to provide comprehensive structural information. Techniques like Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy-Mass Spectrometry (TGA-FTIR-MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are powerful tools for studying the decomposition of flame retardants in the gas phase. mdpi.com

TGA-FTIR-MS provides real-time data on mass loss as a function of temperature, while simultaneously identifying the evolved gaseous degradation products via their infrared spectra and mass-to-charge ratios. This is crucial for understanding the flame-retardant mechanism of phosphorus-containing compounds, which often involves the release of active species in the gas phase. mdpi.com Studies on similar organophosphorus flame retardants have used these techniques to identify decomposition products and predict their gas-phase activity. mdpi.com For example, the detection of PO• and PO2H radicals using Py-GC-MS has been reported for other phosphorus-based flame retardants, indicating their role in flame inhibition. mdpi.com

In liquid-phase analysis, the coupling of LC with alternative ionization sources like Atmospheric Pressure Photoionization (APPI) combined with high-resolution mass spectrometry (HRMS) offers another dimension for analysis. LC-APPI-MS is particularly useful for a wide range of flame retardants and can provide higher sensitivity for certain compounds compared to ESI or APCI. researchgate.net These complex hyphenated systems are essential for elucidating the complete degradation scheme of a compound, identifying both stable and unstable intermediate species that are critical to understanding its reactivity. mdpi.com

Table 3: Advanced Hyphenated Techniques for Degradation Analysis

| Technique | Application | Findings/Capabilities | Source(s) |

|---|---|---|---|

| TGA-FTIR-MS | Thermal decomposition studies. | Provides information on thermal stability and identifies evolved gaseous products during degradation. | mdpi.com |

| Py-GC-MS | Analysis of pyrolysis products. | Identifies relatively stable gas-phase species formed during thermal decomposition, helping to predict flame retardant activity. Can detect key reactive species like PO• radicals. | mdpi.com |

| LC-APCI-MS/MS | Sensitive quantification. | Offers very low limits of quantification for many organophosphorus flame retardants, including TBEP. | researchgate.net |

| HPLC-FAB-CID-MIKES | Fractionation and analysis of complex mixtures. | Used for the analysis of ether-insoluble organic fractions from environmental samples. |

Application of Chemometric Tools (e.g., Artificial Neural Networks) in Degradation Modeling

Chemometric tools, particularly Artificial Neural Networks (ANNs), are increasingly being applied to model and predict the degradation of organic pollutants, including organophosphorus compounds. biointerfaceresearch.comresearchgate.net ANNs are computational models inspired by the structure of biological neural networks that can learn and model complex, non-linear relationships between input parameters and output variables without requiring explicit knowledge of the underlying physicochemical processes. frontiersin.org

In the context of this compound, ANNs can be used to model its degradation kinetics under various conditions. For instance, researchers have successfully used ANNs to predict the removal efficiency of organophosphorus pesticides in water treatment plants based on input parameters like initial concentration, pH, and treatment time. biointerfaceresearch.com A similar approach could be applied to model the degradation of TBEP in advanced oxidation processes (AOPs). core.ac.ukresearchgate.net Studies have shown that ANN models, when integrated with response surface methodology (RSM), can provide superior predictive accuracy compared to conventional regression models for the degradation of organic contaminants. frontiersin.org

Quantitative structure-activity relationship (QSAR) models based on ANNs can also predict the degradation potential of a chemical based on its molecular descriptors. rsc.org Such a model could be developed for a class of organophosphorus esters to predict the degradation percentage of this compound when subjected to various degradation techniques like ozonation or UV radiation. rsc.org The application of these powerful modeling tools can help optimize degradation processes, reduce experimental costs, and predict the environmental fate of the compound with higher accuracy. frontiersin.orgrsc.org

Table 4: Chemometric Modeling of Organophosphorus Compound Degradation

| Tool/Model | Application | Key Features | Source(s) |

|---|---|---|---|

| Artificial Neural Networks (ANN) | Predicting degradation efficiency of organophosphorus compounds in water treatment. | Can model complex, non-linear relationships. Often uses multilayer perceptron (MLP) architecture. | biointerfaceresearch.comresearchgate.net |

| ANN coupled with Response Surface Methodology (RSM) | Modeling and optimizing degradation processes (e.g., advanced oxidation). | ANN shows better prediction performance and nonlinear fitting ability compared to RSM alone. | frontiersin.org |

| ANN-based QSAR Models | Predicting the degradation percentage of contaminants based on molecular structure. | Uses quantitative structure-activity relationships to forecast amenability to different degradation methods (e.g., ozonation, UV). | rsc.org |

Theoretical and Computational Investigations of Tris 2 Butoxyethyl Phosphite

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to elucidate the three-dimensional structure and electronic characteristics of Tris(2-butoxyethyl) phosphite (B83602). These calculations can determine optimized molecular geometries, bond lengths, and bond angles, revealing how the flexible 2-butoxyethyl chains arrange around the central phosphorus atom to minimize steric hindrance.

A key focus of these studies is the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, making it a key indicator of its susceptibility to oxidation. The LUMO energy relates to the ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Computational screening of various phosphite derivatives has shown that the nature of the substituent groups significantly influences these electronic properties. researchgate.net For alkyl phosphites like Tris(2-butoxyethyl) phosphite, the electron-donating nature of the alkyl groups typically results in a relatively high HOMO energy compared to aryl-substituted phosphites, suggesting greater ease of oxidation.

Table 1: Calculated Electronic Properties of this compound and Related Compounds Note: The values for this compound are estimated based on trends observed in computational studies of analogous alkyl phosphites. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| This compound (Estimated) | -6.15 | 1.85 | 8.00 | DFT/B3LYP |

| Tris(2,2,2-trifluoroethyl) phosphite | -7.90 | 0.98 | 8.88 | DFT |

| Triphenyl phosphite | -6.58 | -0.21 | 6.37 | DFT |

Reaction Pathway Modeling and Mechanistic Simulations

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By simulating the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and determine the most likely pathways for degradation and transformation.

Two primary reaction pathways of interest are oxidation and hydrolysis.

Oxidation: The oxidation of organophosphite antioxidants to their corresponding organophosphate esters (OPEs) is a well-documented transformation. scholaris.caustc.edu.cnacs.org Mechanistic simulations can model the reaction of the phosphite's lone pair of electrons on the phosphorus atom with an oxidizing agent, such as atmospheric ozone or hydroxyl radicals. scholaris.capsu.edu These models help elucidate the formation of an intermediate, often a phosphonium (B103445) ozonide or a related species, which subsequently rearranges to form the more stable phosphate (B84403). scholaris.ca

Hydrolysis: The cleavage of the P-O-C ester bonds via hydrolysis is another critical degradation pathway. While some sterically hindered phosphites are known to be hydrolytically stable europa.eu, the flexible butoxyethyl chains may allow for easier access of water molecules to the phosphorus center. Reaction modeling can compare the energy barriers for the stepwise hydrolysis of the ester groups, predicting the formation of bis(2-butoxyethyl) phosphite, mono(2-butoxyethyl) phosphite, and ultimately phosphoric acid. These simulations often draw parallels from studies on the degradation of analogous phosphate esters, which identify key steps like phosphoester bond hydrolysis and subsequent oxidation of the side chains. nih.govacs.org

Computational Approaches to Hydrolytic and Oxidative Stability

Building on mechanistic simulations, computational chemistry provides quantitative predictions of a molecule's stability against hydrolysis and oxidation.

Hydrolytic Stability: The stability of this compound in the presence of water can be computationally assessed by calculating the Gibbs free energy of reaction (ΔG) for the hydrolysis process. A positive ΔG indicates that the reaction is not spontaneous under standard conditions. For instance, computational studies on tris(2,4-di-tert-butylphenyl) phosphite, a sterically hindered antioxidant, confirmed its high hydrolytic stability, a finding consistent with experimental observations. europa.eu A similar approach can be applied to this compound to evaluate the influence of its specific ether-linked alkyl groups on its resistance to hydrolysis.

Oxidative Stability: The oxidative stability is often evaluated by calculating the oxidation potential (OP). A lower OP indicates that the molecule is more easily oxidized. Computational studies have established OP thresholds for phosphite additives in specific applications, such as high-voltage batteries. researchgate.net The OP of this compound can be calculated using DFT, and it is expected to be lower than that of many aryl phosphites due to its electron-donating alkyl groups. The transformation of organophosphite antioxidants into their phosphate ester counterparts via atmospheric oxidation is a significant process, and computational models can predict the rates of these reactions under various environmental conditions. scholaris.caustc.edu.cn

Table 2: Predicted Reaction Energies for Key Degradation Pathways Note: Values are illustrative and based on computational studies of analogous phosphite and phosphate transformations. researchgate.netacs.org

| Reaction Pathway | Reactants | Products | Predicted ΔG (kcal/mol) | Implication |

|---|---|---|---|---|

| Oxidation | Phosphite + [O] | Phosphate | < 0 (Exergonic) | Spontaneous transformation is likely |

| First Hydrolysis | Phosphite + H₂O | Dialkyl Phosphite + Alcohol | Variable | Stability depends on steric/electronic factors |

Modeling Interactions with Polymer Chains and Substrate Surfaces

This compound is used as an additive, such as a plasticizer or stabilizer, in polymer systems. Understanding its interaction with polymer matrices is crucial for predicting its performance, compatibility, and leaching behavior. Molecular dynamics (MD) simulations are the primary computational tool for investigating these phenomena.

In these simulations, a model system is constructed containing multiple polymer chains and molecules of this compound. The interactions between all atoms are calculated over time, allowing researchers to observe how the additive disperses within the polymer matrix and affects its properties. Key parameters that can be modeled include:

Diffusion Coefficient: MD simulations can predict how quickly the phosphite molecule moves within the polymer, which is related to its potential to leach out over time. Studies on similar organophosphate additives have correlated the diffusion coefficient with molecular size and the strength of chemical interactions between the polymer and the additive. acs.org

Compatibility: The compatibility between the additive and the polymer can be assessed by calculating the Flory-Huggins interaction parameter or by using Hansen Solubility Parameters (HSP). acs.org These parameters can be estimated computationally and indicate whether the additive will mix favorably with the polymer or phase-separate, which would negatively impact its function.

Surface Interactions: When used in applications like floor finishes, the interaction of this compound with the substrate is important. atamankimya.com Computational models can simulate the adsorption of the molecule onto surfaces like cellulose (B213188) or metal oxides, calculating the binding energy and determining the most stable orientation of the molecule at the interface. This provides insight into its function as a leveling aid or adhesion promoter.

Current Research Challenges and Future Directions for Tris 2 Butoxyethyl Phosphite

Development of Novel Synthesis Strategies for Enhanced Purity and Sustainability

The traditional synthesis of Tris(2-butoxyethyl) phosphite (B83602) often involves processes that may present challenges in terms of purity and sustainability. A common method for producing this phosphite is through the transesterification of a triaryl phosphite with 2-butoxyethanol (B58217) in the presence of a basic catalyst. nih.gov While effective, this process necessitates the removal of byproducts, such as phenols, and excess reactants to achieve a high-purity product. nih.gov A patent for this process claims a yield of ninety-one percent. nih.gov

Future research must focus on developing novel synthesis strategies that are not only efficient but also environmentally benign. This includes the exploration of greener catalysts, solvent-free reaction conditions, and processes that minimize waste generation. For instance, a patented industrial synthesis method for the corresponding phosphate (B84403), Tris(2-butoxyethyl) phosphate (TBEP), highlights the use of a water absorbent and catalyst, followed by multistage countercurrent extraction and reduced-pressure steam distillation to improve purity and yield while reducing environmental impact. acs.org Similar sustainable approaches could be adapted for the synthesis of the phosphite form. The goal is to achieve purities exceeding the typical 94-97%, which often contains impurities like 2-butoxyethanol and the corresponding phosphate ester, without resorting to energy-intensive distillation under harsh conditions. acs.org

| Synthesis Parameter | Conventional Method | Potential Sustainable Approach |

| Catalyst | Basic catalysts (e.g., sodium hydride) nih.gov | Green, reusable catalysts |

| Solvent | Potential for excess reactants acting as solvent | Solvent-free or green solvent conditions |

| Byproduct Removal | Distillation of phenols and excess alcohol nih.gov | In-situ byproduct capture; atom-economical reactions |

| Purity | Typically 94-97% acs.org | >98.5% with lower energy input acs.org |

| Yield | ~91% nih.gov | Improved yield through optimized reaction conditions |

Elucidation of Detailed Mechanisms in Complex Polymer Systems

Tris(2-butoxyethyl) phosphite is utilized as a secondary antioxidant in various polymers to prevent degradation during processing and storage. The general mechanism of phosphite antioxidants involves the decomposition of hydroperoxides, which are formed during the initial stages of polymer oxidation, into non-radical, stable products. This action prevents the propagation of chain reactions that lead to the degradation of the polymer matrix.

However, a detailed understanding of the specific interactions and reaction mechanisms of this compound within different complex polymer systems, such as polyvinyl chloride (PVC) or polyethylene (B3416737), is an area requiring further investigation. Research on other phosphite antioxidants has shown that their stabilizing efficiency is significantly influenced by their chemical structure and the processing temperatures. rsc.org For example, studies on tris(2,4-di-tert-butylphenyl)phosphite in polyethylene have utilized Fourier transform infrared (FTIR) spectroscopy to follow its consumption and transformation into the corresponding phosphate during extrusion. rsc.org

Future research should employ similar advanced spectroscopic and analytical techniques to elucidate the specific reaction pathways of this compound in various polymer matrices. This would involve identifying the precise intermediates and final transformation products, and understanding how factors like temperature, pressure, and the presence of other additives influence its antioxidant activity. Such detailed mechanistic insights are crucial for optimizing its use and for the design of more effective and durable polymer stabilization systems.

Comprehensive Assessment of Environmental Transformation Pathways for the Phosphite Form

A significant area of current research is the environmental fate of organophosphorus compounds. Organophosphite antioxidants can transform into their corresponding organophosphate esters (OPEs) in the environment. rsc.orgspringerprofessional.de In the case of this compound, it is expected to oxidize to Tris(2-butoxyethyl) phosphate (TBEP), a compound that has been the subject of numerous environmental studies.

The environmental transformation of TBEP has been investigated through various pathways, including biodegradation and photocatalysis. Studies have shown that TBEP is readily biodegradable, with one study reporting 87% degradation within 28 days. Another study on the photocatalytic degradation of TBEP using titanium dioxide (TiO2) demonstrated significant removal, with the byproducts exhibiting lower toxicity than the parent compound. google.com Electrochemical oxidation has also been shown to be an effective method for degrading TBEP in aquatic media, with hydroxyl radicals playing a predominant role in the degradation mechanism. researchgate.net

While these studies on TBEP provide valuable insights, a comprehensive assessment of the environmental transformation pathways specifically for the phosphite form is still needed. Future research should focus on the kinetics and mechanisms of the oxidation of this compound to TBEP under various environmental conditions (e.g., in water, soil, and air). Understanding the abiotic and biotic factors that influence this transformation is crucial for accurately assessing its environmental risk profile. This includes studying its photodegradation, hydrolysis, and microbial degradation pathways directly.

| Degradation Pathway | Findings for Tris(2-butoxyethyl) phosphate (TBEP) | Future Research for this compound |

| Biodegradation | Readily biodegradable (87% in 28 days) | Investigation of microbial communities capable of phosphite oxidation. |

| Photocatalysis | Effective degradation with TiO2 google.com | Study of photocatalytic oxidation rates and pathways. |

| Electrochemical Oxidation | Effective degradation via hydroxyl radicals researchgate.net | Elucidation of electrochemical transformation mechanisms. |

| Hydrolysis | pH-dependent | Determination of hydrolysis rates under various environmental pH conditions. |

Exploration of Emerging Applications in Advanced Technologies

The primary application of this compound and its phosphate analogue, TBEP, is as a plasticizer and flame retardant in polymers like PVC, polyurethane, and in floor finishes. rsc.orgkaust.edu.sa However, the unique properties of organophosphorus compounds suggest potential for their use in more advanced technologies.

Research into metal phosphates and phosphonates has revealed a wide range of emerging applications, including in catalysis, energy storage (batteries and supercapacitors), fuel cells, and biomedical applications. acs.orggoogle.comsioc-journal.cn These materials exhibit properties such as high thermal and chemical stability, ion exchange capabilities, and tunable porosity. sioc-journal.cndntb.gov.ua For instance, TBEP is used in the manufacture of drilling fluids for the oil and gas industry and in coatings for electronic components to improve insulation and resistance to environmental factors. springerprofessional.de

Future exploration of emerging applications for this compound could focus on its potential as a precursor or additive in the synthesis of advanced functional materials. Its ability to act as a ligand for metal ions could be exploited in the development of novel metal-organic frameworks (MOFs) or catalysts. Furthermore, its role as a stabilizer could be investigated in high-performance lubricants or as a component in advanced coating formulations for electronics or aerospace applications. springerprofessional.de The development of aryl and alkyl mixed phosphates has also shown broad applicability in medicine, agriculture, and materials science, suggesting that derivatives of this compound could find use in these areas as well. journaljamb.com

Integration of Multi-omics and Advanced Analytical Techniques in Degradation Studies

Understanding the biodegradation of this compound and its transformation products at a molecular level is a significant research challenge. The integration of multi-omics approaches, such as metagenomics, metatranscriptomics, metaproteomics, and metabolomics, offers a powerful tool for this purpose. rsc.orgspringerprofessional.de

A study on the bioremediation of TBEP-contaminated soil demonstrated that the introduction of earthworms enhanced its degradation by enriching TBEP-degrading bacteria, particularly of the genera Rhodococcus, Flavobacterium, and Pseudomonas. Another study utilized metabolomics to investigate the toxic effects of TBEP on Escherichia coli, revealing disturbances in carbohydrate, lipid, nucleotide, and amino acid metabolism. Furthermore, metagenomic studies on soils contaminated with other organophosphorus pesticides have been successful in identifying microbial communities and functional genes responsible for their degradation. nih.gov These studies highlight the potential of multi-omics to uncover the complex interactions between microorganisms and organophosphorus compounds.

Future research should apply these integrated multi-omics techniques directly to the degradation of this compound. This would enable the identification of specific microorganisms and enzymatic pathways involved in its breakdown. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), are essential for identifying and quantifying the parent compound and its various degradation intermediates and products. researchgate.net Combining these powerful analytical tools with multi-omics will provide a comprehensive understanding of the degradation mechanisms and help in the development of effective bioremediation strategies for environments contaminated with this compound.

Q & A

Q. What are the key physicochemical properties of TBEP relevant to experimental design?

TBEP is a high-boiling, non-flammable viscous liquid with applications as a plasticizer and flame retardant. Key properties include:

These properties inform solvent selection, storage conditions (e.g., cool, dark environments), and compatibility with polymer matrices .

Q. How can researchers accurately quantify TBEP in environmental or biological samples?

Advanced chromatographic methods are recommended:

- Liquid Chromatography (HPLC): Linear detection ranges of 0.05–0.5 mg/L for TBEP with correlation coefficients >0.995, using optimized gradient elution .

- Mass Spectrometry (LC-MS/MS): Used in toxicokinetic studies to detect TBEP metabolites in fish tissues, with sensitivity for low-concentration environmental residues .

- Photocatalytic Degradation Analysis: TiO₂-based heterogeneous photocatalysis can monitor TBEP removal kinetics in aqueous systems, supporting environmental fate studies .

Sample preparation should include solid-phase extraction (SPE) for complex matrices like biological tissues .

Q. What are the recommended safety protocols for handling TBEP in laboratory settings?

Safety measures from SDS documentation include:

- Personal Protective Equipment (PPE): Gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of vapors during heating or agitation .

- Storage: Seal containers and store in cool, dry areas away from oxidizers .

- Waste Disposal: Incinerate via authorized facilities to avoid aquatic contamination .

Acute toxicity data are limited, but precautionary measures are critical due to potential aquatic toxicity .

Advanced Research Questions

Q. What are the metabolic pathways and toxicokinetic profiles of TBEP in aquatic organisms?

In Gobiocypris rarus (Chinese rare minnow), TBEP undergoes rapid absorption and distribution to lipid-rich tissues (e.g., liver, brain). Key findings:

- Metabolites: Bis(2-butoxyethyl) hydroxyl phosphate (BBEHP) and 2-butoxyethanol are primary metabolites .

- Half-life: ~24 hours in muscle tissue, indicating moderate persistence .

- Ecotoxicity: Chronic exposure disrupts neurosteroidogenesis in aquatic species, necessitating ecotoxicological risk assessments .

Methodological Note: Use in vivo models with LC-MS/MS to track metabolite formation and tissue-specific bioaccumulation .

Q. How does TBEP interact with polymer matrices in flame-retardant applications?

TBEP acts as a plasticizer in PVC, nitrile rubber, and polyurethanes, enhancing flexibility and flame resistance. Key interactions:

- Mechanism: Forms hydrogen bonds with polymer chains, reducing glass transition temperatures (Tg) while improving thermal stability .

- Synergy: Combined with halogen-free flame retardants (e.g., metal hydroxides) to enhance fire resistance without compromising mechanical properties .

Experimental Tip: Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to evaluate compatibility and degradation thresholds .

Q. What computational approaches predict the environmental fate or degradation products of TBEP?

While direct computational data for TBEP are limited, analogous studies on organophosphates suggest:

- DFT Calculations: Predict hydrolysis pathways and reactive sites for photocatalytic degradation .

- QSPR Models: Estimate biodegradation half-lives based on molecular descriptors (e.g., logP, polar surface area) .

Future studies should integrate molecular dynamics simulations to model TBEP interactions in aquatic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.